molecular formula C8H4ClN3O3 B7818022 7-chloro-6-nitro-1H-quinazolin-4-one

7-chloro-6-nitro-1H-quinazolin-4-one

Cat. No.: B7818022
M. Wt: 225.59 g/mol
InChI Key: URDYTQYZXZKBQT-UHFFFAOYSA-N
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Description

7-Chloro-6-nitro-1H-quinazolin-4-one (CAS 53449-14-2) is a heterocyclic compound with a quinazolinone core substituted at positions 6 and 7 with nitro (-NO₂) and chloro (-Cl) groups, respectively. Its molecular formula is C₈H₄ClN₃O₃, and it has a molecular weight of 225.59 g/mol . The compound is synthesized from 2-amino-4-chlorobenzoic acid via cyclization and nitration steps, yielding a product with a melting point of 263.5–265.0 °C and a retention factor (Rf) of 0.34 in dichloromethane/methanol (20:1) . The nitro and chloro substituents confer strong electron-withdrawing effects, making the compound reactive in nucleophilic substitution reactions, particularly at the C7 position .

Properties

IUPAC Name

7-chloro-6-nitro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-3H,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDYTQYZXZKBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-6-nitro-1H-quinazolin-4-one typically involves the nitration of 7-chloroquinazolin-4-one. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperatures to ensure the selective nitration at the 6-position of the quinazoline ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

7-chloro-6-nitro-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products

    Reduction: The major product is 7-chloro-6-amino-1H-quinazolin-4-one.

    Substitution: Depending on the nucleophile used, various substituted quinazolinones can be formed.

Scientific Research Applications

7-chloro-6-nitro-1H-quinazolin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 7-chloro-6-nitro-1H-quinazolin-4-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .

Comparison with Similar Compounds

7-Fluoro-6-Nitro-1H-Quinazolin-4-One

  • Molecular Formula : C₈H₄FN₃O₃
  • Molecular Weight : 209.13 g/mol
  • CAS Number : 162012-69-3
  • Key Differences :
    • The fluoro (-F) substituent at C7 replaces chlorine, reducing steric bulk and increasing electronegativity.
    • Lower molecular weight (209.13 vs. 225.59 g/mol) due to fluorine’s smaller atomic mass.
    • Structural similarity to the chloro analog is 0.83 (based on Tanimoto coefficient), indicating moderate divergence in electronic properties .

6-Nitro-7-Tosylquinazolin-4(3H)-One

  • Molecular Formula : C₁₅H₁₁N₃O₅S
  • Molecular Weight : 345.33 g/mol
  • Synthesis : Derived from 7-chloro-6-nitroquinazolin-4(3H)-one via substitution with sodium p-toluenesulfinate .
  • Key Differences :
    • The tosyl (-SO₂C₆H₄CH₃) group at C7 introduces a sulfone moiety, significantly increasing molecular weight (345.33 vs. 225.59 g/mol).
    • Enhanced solubility in polar solvents due to the sulfone group’s polarity.
    • Tosyl substitution reduces electrophilicity at C7 compared to the chloro analog, altering reactivity in downstream applications .

7-Chloro-6-Methoxyquinazolin-4(3H)-One

  • Molecular Formula : C₈H₆ClN₃O₂
  • Molecular Weight : 209.60 g/mol
  • CAS Number : 858238-17-2
  • Key Differences :
    • Methoxy (-OCH₃) replaces the nitro group at C6, eliminating the electron-withdrawing nitro effect.
    • Reduced molecular weight (209.60 vs. 225.59 g/mol) and altered electronic profile, favoring interactions with electron-rich targets.
    • Structural similarity to the nitro-chloro analog is 0.75 , reflecting significant functional group divergence .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
7-Chloro-6-nitro-1H-quinazolin-4-one C₈H₄ClN₃O₃ 225.59 263.5–265.0 -Cl (C7), -NO₂ (C6)
7-Fluoro-6-nitro-1H-quinazolin-4-one C₈H₄FN₃O₃ 209.13 Not reported -F (C7), -NO₂ (C6)
6-Nitro-7-tosylquinazolin-4(3H)-one C₁₅H₁₁N₃O₅S 345.33 Not reported -SO₂C₆H₄CH₃ (C7), -NO₂ (C6)
7-Chloro-6-methoxyquinazolin-4(3H)-one C₈H₆ClN₃O₂ 209.60 Not reported -Cl (C7), -OCH₃ (C6)

Table 2: Structural Similarity and Functional Impact

Compound Tanimoto Similarity Reactivity at C7 Solubility Profile
This compound Reference High (Cl substitution) Low (non-polar substituents)
7-Fluoro-6-nitro-1H-quinazolin-4-one 0.83 Moderate (F substitution) Moderate (smaller halogen)
6-Nitro-7-tosylquinazolin-4(3H)-one Not calculated Low (sulfone group) High (polar sulfone)
7-Chloro-6-methoxyquinazolin-4(3H)-one 0.75 Low (OCH₃ at C6) Moderate (methoxy group)

Q & A

Q. Advanced

  • Anticancer screening : MTT assay for cytotoxicity, apoptosis assays (Annexin V/PI staining) .
  • CNS activity : Maximum electroshock (MES) and forced swim tests (FST) for anticonvulsant and antidepressant potential .
  • Kinase inhibition : ATP-binding assays (e.g., EGFR kinase inhibition) due to structural similarity to kinase inhibitors .

Q. Advanced

  • Refinement software : Use SHELXL for high-resolution data; its robust algorithms handle twinning and disorder common in nitro-containing aromatics .
  • Hydrogen bonding analysis : Map intermolecular interactions (e.g., N–H···O bonds) to validate packing arrangements .
  • Validation tools : Check CIF files with PLATON or Mercury to ensure geometric accuracy .

What are the key challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Solvent volume : Transition from batch to flow chemistry to reduce waste and improve reproducibility .
  • Safety : Nitration reactions require strict control due to exothermicity; use jacketed reactors with cooling systems .
  • Regulatory compliance : Ensure intermediates meet ICH guidelines for impurities (e.g., nitrosamines < 1 ppm) .

How does the nitro group impact metabolic stability in pharmacokinetic studies?

Q. Advanced

  • Oxidative metabolism : Nitro groups are often reduced in vivo to amines, which may alter toxicity. Use LC-MS/MS to track metabolites .
  • Stability assays : Incubate the compound with liver microsomes (human/rat) to assess half-life and CYP450 interactions .

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